(S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester: is a compound widely used in peptide synthesis. It serves as a protecting group for the thiol group of cysteine, preventing unwanted reactions during peptide assembly. This compound is particularly valuable in solid-phase peptide synthesis, where it ensures the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester typically involves the reaction of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors enhances efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester primarily undergoes substitution reactions. The ester group reacts with nucleophiles, such as amines, to form amide bonds. This reaction is crucial in peptide synthesis, where the ester facilitates the coupling of amino acids .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dichloromethane.
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Major Products: The primary product of the reaction between N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester and an amine is a peptide bond, resulting in the formation of a dipeptide or a longer peptide chain .
Scientific Research Applications
Chemistry: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester is extensively used in the synthesis of complex peptides and proteins. It enables the selective protection and deprotection of cysteine residues, facilitating the assembly of peptides with multiple disulfide bonds .
Biology: In biological research, this compound is employed in the synthesis of peptide-based probes and inhibitors. These molecules are used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester is used in the development of peptide-based therapeutics. It aids in the synthesis of peptide drugs with improved stability and bioavailability .
Industry: In the pharmaceutical and biotechnology industries, this compound is utilized in the large-scale production of peptide drugs and diagnostic agents. Its role in solid-phase peptide synthesis ensures high yield and purity of the final products .
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester involves the formation of a stable amide bond between the ester and an amine. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, facilitating the coupling of amino acids in peptide synthesis. The tert-butoxycarbonyl group protects the amino group of cysteine, preventing unwanted side reactions during the synthesis process .
Comparison with Similar Compounds
- N-tert-Butoxycarbonyl-L-cysteine N-hydroxysuccinimide ester
- N-tert-Butoxycarbonyl-S-methyl-L-cysteine N-hydroxysuccinimide ester
- N-tert-Butoxycarbonyl-S-phenyl-L-cysteine N-hydroxysuccinimide ester
Comparison: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester is unique due to the presence of the benzyl group, which provides additional stability to the thiol group of cysteine. This stability is crucial in preventing premature deprotection and ensuring the selective formation of disulfide bonds in peptides. Compared to other similar compounds, the benzyl group offers enhanced protection and reactivity, making it a preferred choice in peptide synthesis .
Biological Activity
(S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a pyrrolidine ring , a benzylthio group , and a tert-butoxycarbonyl (Boc) protecting group for the amino functionality. Its molecular formula is C19H24N2O6S, and it has a molecular weight of approximately 408.5 g/mol. The intricate structure positions it as a candidate for various biological interactions.
Table 1: Structural Features
Feature | Description |
---|---|
Pyrrolidine Ring | Central structure providing cyclic stability |
Benzylthio Group | Enhances lipophilicity and potential binding |
Tert-butoxycarbonyl Group | Protects amino functionality in reactions |
The biological activity of this compound has been investigated through various computational and experimental methods. The compound's structure suggests potential interactions with multiple biological targets, including:
- Enzyme Inhibition : The presence of the dioxopyrrolidine moiety may facilitate interactions with enzymes, potentially leading to inhibitory effects.
- Receptor Modulation : Its unique functional groups may allow it to act as a modulator for various receptors involved in cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological activities:
- Antitumor Activity : Initial studies suggest that derivatives of similar structures have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
- Anti-inflammatory Effects : The benzylthio group could contribute to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
- Antitumor Studies : A study evaluating analogs of pyrrolidine-based compounds showed significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines. The combination of these compounds with established chemotherapeutics enhanced their efficacy .
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound could effectively bind to active sites of key metabolic enzymes, suggesting its potential utility in metabolic disorders .
- Inflammatory Response Modulation : Research demonstrated that related compounds can reduce nitric oxide production in macrophages, indicating their role in modulating inflammatory responses .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(Benzylthio)-2-amino-propanoic acid | Benzylthio group, amino acid backbone | Lacks dioxopyrrolidine ring |
N-Boc-L-valine | Tert-butoxycarbonyl protected amino acid | No benzylthio group |
Pyrrolidine derivatives | Pyrrolidine ring structure | Varies in functional groups attached |
The unique combination of the dioxopyrrolidine ring and specific functional groups in this compound distinguishes it from these similar compounds, potentially leading to novel biological activities and applications.
Properties
Molecular Formula |
C19H24N2O6S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1 |
InChI Key |
TVSSLLYGMLXNIC-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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